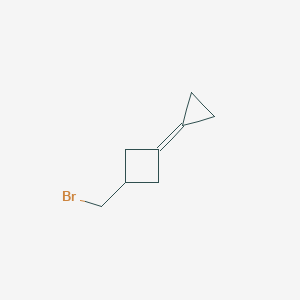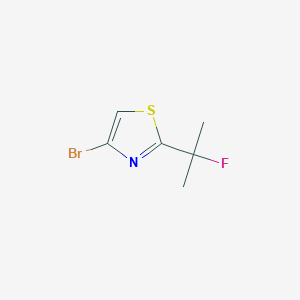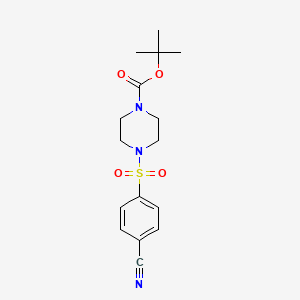
3-(Methoxymethoxy)-1,2-thiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Methoxymethoxy)-1,2-thiazole is an organic compound that features a thiazole ring substituted with a methoxymethoxy group at the third position. Thiazoles are a class of heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. The methoxymethoxy group is a functional group with the formula ROCH₂OCH₃, often used in organic synthesis to protect alcohols.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methoxymethoxy)-1,2-thiazole typically involves the reaction of a thiazole derivative with a methoxymethylating agent. One common method is the reaction of 3-hydroxy-1,2-thiazole with methoxymethyl chloride in the presence of a base such as diisopropylethylamine (DIPEA) in dichloromethane. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the compound may involve techniques such as distillation, crystallization, and chromatography to ensure high purity.
Análisis De Reacciones Químicas
Types of Reactions
3-(Methoxymethoxy)-1,2-thiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: The methoxymethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazole derivatives.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-(Methoxymethoxy)-1,2-thiazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate in drug development.
Industry: Used in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(Methoxymethoxy)-1,2-thiazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The methoxymethoxy group can act as a protecting group, allowing selective reactions to occur at other sites on the molecule.
Comparación Con Compuestos Similares
Similar Compounds
3-(Methoxymethoxy)-1,2-oxazole: Similar structure but with an oxygen atom instead of sulfur in the ring.
3-(Methoxymethoxy)-1,2-imidazole: Similar structure but with two nitrogen atoms in the ring.
3-(Methoxymethoxy)-1,2-pyrazole: Similar structure but with two adjacent nitrogen atoms in the ring.
Uniqueness
3-(Methoxymethoxy)-1,2-thiazole is unique due to the presence of both sulfur and nitrogen in the ring, which can impart distinct chemical and biological properties compared to its oxygen or nitrogen analogs. The methoxymethoxy group also provides versatility in synthetic applications, allowing for selective protection and deprotection of functional groups.
Propiedades
Fórmula molecular |
C5H7NO2S |
|---|---|
Peso molecular |
145.18 g/mol |
Nombre IUPAC |
3-(methoxymethoxy)-1,2-thiazole |
InChI |
InChI=1S/C5H7NO2S/c1-7-4-8-5-2-3-9-6-5/h2-3H,4H2,1H3 |
Clave InChI |
IEADTWZEPJRYDF-UHFFFAOYSA-N |
SMILES canónico |
COCOC1=NSC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[(Pyrimidin-2-yl)methyl]amino}acetic acid](/img/structure/B13506622.png)
![3-iodo-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine hydrochloride](/img/structure/B13506632.png)

![1-[(1Z)-2-bromoethenyl]-4-chlorobenzene](/img/structure/B13506640.png)

![2-{5H,6H,8H-imidazo[2,1-c][1,4]oxazin-3-yl}acetic acid hydrochloride](/img/structure/B13506646.png)





![7H,8H,9H,10H-pyrido[2,3-c]1,5-naphthyridine hydrochloride](/img/structure/B13506677.png)
![2-N-Boc-6-chlorothiazolo[4,5-C]pyridin-2-amine](/img/structure/B13506707.png)

